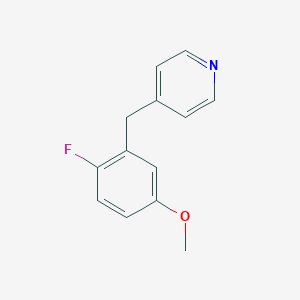
4-(2-Fluoro-5-methoxybenzyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Fluoro-5-methoxybenzyl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine substituent in the aromatic ring . This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Métodos De Preparación
The synthesis of 4-(2-Fluoro-5-methoxybenzyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild conditions. Another method involves the diazotization of substituted 2-aminopyridines followed by fluorination . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
4-(2-Fluoro-5-methoxybenzyl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(2-Fluoro-5-methoxybenzyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Fluoro-5-methoxybenzyl)pyridine involves its interaction with specific molecular targets. The fluorine substituent can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
4-(2-Fluoro-5-methoxybenzyl)pyridine can be compared with other fluorinated pyridines, such as:
2-Fluoro-4-(trifluoromethyl)pyridine: Known for its use in the preparation of aminopyridines and as a catalytic ligand.
3-Fluoropyridine: Used in the synthesis of herbicidal compounds. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties.
Actividad Biológica
4-(2-Fluoro-5-methoxybenzyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by the presence of a fluorine atom and a methoxy group, suggests possible interactions with biological targets, making it a subject of interest in medicinal chemistry.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The incorporation of the fluorine atom is particularly significant as it can enhance the compound's bioavailability and modify its pharmacokinetic properties. The methoxy group may also influence solubility and metabolic stability.
Anticancer Activity
Research has indicated that pyridine derivatives, including this compound, exhibit anticancer properties. A study demonstrated that related compounds showed cytotoxic effects against various cancer cell lines, with IC50 values indicating significant growth inhibition. For instance, compounds structurally similar to this compound have been reported to have IC50 values ranging from 374.5 μM to 781.5 μM against HeLa cells and other cancer lines .
Anti-inflammatory Effects
The anti-inflammatory potential of pyridine derivatives has been widely studied. Compounds with similar structures have shown to reduce the expression of inflammatory markers such as iNOS and COX-2 in vitro. This suggests that this compound could also possess anti-inflammatory properties, potentially through inhibition of these pathways .
Antimicrobial Activity
Pyridine derivatives are known for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, although specific data on this compound is limited. The general trend indicates that modifications in the pyridine ring can enhance antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially explained through its structure-activity relationship (SAR). The presence of electron-withdrawing groups like fluorine can enhance receptor binding affinity and improve metabolic stability. The methoxy group may also contribute to increased lipophilicity, facilitating better cell membrane penetration.
| Compound | IC50 (μM) | Activity |
|---|---|---|
| 4a (similar structure) | 656.4 | Cytotoxic against HeLa |
| 4b (similar structure) | 775.6 | Cytotoxic against HeLa |
| 4e (similar structure) | 374.5 | Cytotoxic against HeLa |
| Compound X (hypothetical) | TBD | Anti-inflammatory |
Case Studies
A notable case study involved the evaluation of various pyridine derivatives for their anticancer activity. In this study, compounds were tested against multiple cancer cell lines, revealing that structural modifications significantly impacted their efficacy . Another study focused on anti-inflammatory mechanisms where similar compounds demonstrated reduced levels of inflammatory cytokines in cellular models .
Propiedades
Fórmula molecular |
C13H12FNO |
|---|---|
Peso molecular |
217.24 g/mol |
Nombre IUPAC |
4-[(2-fluoro-5-methoxyphenyl)methyl]pyridine |
InChI |
InChI=1S/C13H12FNO/c1-16-12-2-3-13(14)11(9-12)8-10-4-6-15-7-5-10/h2-7,9H,8H2,1H3 |
Clave InChI |
JAMXWJXPTWKFNA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)F)CC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















